N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide

Catalog No.
S3025623
CAS No.
2034615-46-6
M.F
C17H19ClN6O3S
M. Wt
422.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)...

CAS Number

2034615-46-6

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide

Molecular Formula

C17H19ClN6O3S

Molecular Weight

422.89

InChI

InChI=1S/C17H19ClN6O3S/c18-14-4-1-5-15(9-14)28(26,27)23-8-6-16(25)19-7-2-3-13-10-20-17-21-12-22-24(17)11-13/h1,4-5,9-12,23H,2-3,6-8H2,(H,19,25)

InChI Key

KYJVSQVCKHNHQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)NCCCC2=CN3C(=NC=N3)N=C2

solubility

not available

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide is a complex organic compound characterized by its unique structural features. It contains a triazolo-pyrimidine moiety and a chlorophenylsulfonamide group, which contribute to its potential biological activities. The compound has a molecular formula of C16H20ClN5O2SC_{16}H_{20}ClN_{5}O_{2}S and a molecular weight of approximately 395.88 g/mol. Its structure is pivotal for its interactions with biological targets, particularly in the context of medicinal chemistry.

The chemical reactivity of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide can be explored through various reactions typical for amides and sulfonamides. Key reactions may include:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The compound can react with other amines or alcohols to form new derivatives through condensation processes.

This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease mechanisms. Its triazolo-pyrimidine structure is known to interact with targets such as kinases and may possess anti-cancer properties. Studies indicate that compounds with similar structures can inhibit AXL receptor tyrosine kinase function, which is implicated in tumor growth and metastasis.

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide typically involves multi-step synthetic pathways:

  • Formation of Triazolo-Pyrimidine: The initial step may involve the condensation of appropriate precursors to form the [1,2,4]triazolo[1,5-a]pyrimidine core.
  • Alkylation: This intermediate can then be alkylated using a suitable alkyl halide to introduce the propyl group.
  • Sulfonamide Formation: The introduction of the sulfonamide moiety can be achieved through the reaction of the amine with a sulfonyl chloride.
  • Amidation: Finally, amidation can be performed to attach the propanamide group.

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide holds promise in pharmaceutical applications due to its potential as an anti-cancer agent and its ability to modulate enzyme activity involved in various diseases. Its unique structure allows for targeted therapeutic strategies against specific molecular targets.

Interaction studies are critical for understanding the binding affinity and specificity of this compound towards its biological targets. Techniques such as:

  • Molecular Docking: This computational method helps predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: Laboratory experiments assessing enzyme inhibition or receptor binding provide empirical data on its biological effects.
  • Cell-Based Studies: Evaluating the compound’s efficacy in cellular models can reveal its potential therapeutic benefits and toxicity profiles.

Similar Compounds

Several compounds share structural similarities with N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide. These include:

  • [1,2,4]Triazolo[1,5-a]pyridine Derivatives: Known for their biological activity against various targets.
  • Sulfonamide-based Compounds: These often exhibit antibacterial properties and are used in various therapeutic applications.
  • Other Triazole-containing Compounds: Such as those used in antifungal treatments.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzenesulfonamideContains triazolo-pyrimidinePotential anti-cancer activityAmino substitution
3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acidTriazole core with carboxylic acidInhibitory effects on kinasesAcidic functional group
2-(1H-benzothiazol-2-yl)sulfonamideSulfonamide coreAntimicrobial propertiesBenzothiazole moiety

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide stands out due to its intricate combination of triazole and sulfonamide functionalities that enhance its potential therapeutic applications compared to simpler analogs.

XLogP3

1.3

Dates

Last modified: 08-17-2023

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